molecular formula C6H9ClO3S B2507655 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride CAS No. 1858670-45-7

3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride

Cat. No.: B2507655
CAS No.: 1858670-45-7
M. Wt: 196.65
InChI Key: QSGRGXCWAAQQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClO3S. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

The primary targets of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride are currently unknown. This compound is a unique bicyclic structure , and its potential targets could be diverse depending on the context of its use

Mode of Action

The exact mode of action of 3-Oxabicyclo[31Given its chemical structure, it may interact with its targets through covalent bonding, given the presence of the sulfonyl chloride group . This group is highly reactive and can form covalent bonds with various biological molecules, potentially altering their function.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its unique structure and potential reactivity suggest that it could have diverse effects on cellular function, depending on its targets and the context of its use .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other biological molecules. For instance, the compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride typically involves the reaction of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This would include controlling the temperature, reaction time, and purity of reagents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for this transformation.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.

    Tosyl Chloride: Another sulfonyl chloride used in organic synthesis, but with a different aromatic structure.

    Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.

Uniqueness

3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride is unique due to its bicyclic structure, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the types of reactions it undergoes, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3S/c7-11(8,9)3-6-4-1-10-2-5(4)6/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGRGXCWAAQQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CS(=O)(=O)Cl)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.